モнилиフォルミン

説明

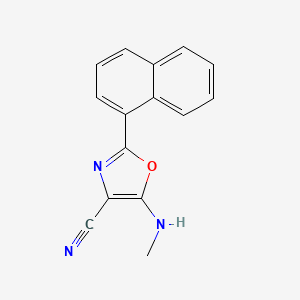

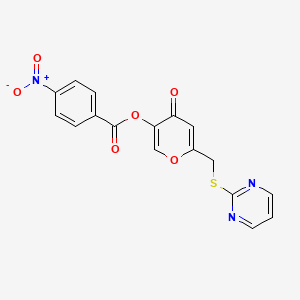

Moniliformin is an enone and an enol.

Moniliformin is a natural product found in Fusarium fujikuroi and Fusarium sporotrichioides with data available.

Moniliformin is a mycotoxin produced by a number of fungi of the Fusarium species. It can by found in contaminated cereal crops and is known to be a lethal food contaminant to fowl as well as a cause of Kashin-Beck disease in humans. (L1969, A3075)

科学的研究の応用

クロマトグラフィー分析

モнилиフォルミン (MON) の定量のための革新的なクロマトグラフィー分析法が開発されました。 MON はイオン性であるため、逆相クロマトグラフィーでは弱く保持され、分離が難しい場合があります 。 移動相にランタノイドイオンを添加することで、ピーク形状と MON の分離を改善することを目的として研究されました 。 この手法により、質量分析 (MS / MS) と UV 検出の両方で対称的なピーク形状と良好なクロマトグラフィー分離が得られました 。

穀物ベース食品中のマイコトキシン定量

穀物ベース食品中のマイコトキシンモнилиフォルミンを定量するための簡便な分析方法が開発され、検証されました 。 この方法は、線形性、マトリックス効果、回収率、再現性、定量限界の観点から、小麦粉、パン、パスタ、トウモロコシのサンプルについて検証されました 。 この方法は、オランダとドイツで収集された 102 の穀物ベースの食品サンプルに適用されました 。

他のマイコトキシンとの同時発生

モнилиフォルミンは、フモニシン (FB) など、フザリウム種が産生する他のマイコトキシンと同時発生する可能性があります 。 それらの濃度レベルの関係が調べられました 。

毒性研究

モнилиフォルミンは実験動物に毒性があり、心筋変性、筋力低下、呼吸困難を引き起こします 。 欧州食品安全機関 (EFSA) の食品鎖における汚染物質に関する委員会 (CONTAM) は、MON の主な健康への悪影響として、血液毒性と心臓毒性を示しました 。

酵素阻害

モнилиフォルミンは、ピルビン酸脱水素酵素、トランスケトラーゼ、アルドース還元酵素、グルタチオンペルオキシダーゼ、グルタチオンレダクターゼなどの複数の酵素系を in vitro で阻害します 。

抽出と精製方法の開発

穀物サンプル中の MON 定量に適した抽出と精製方法が開発されました 。 MON は水に非常に溶けやすいことを考慮して、抽出混合物中の水の割合を増やし、アセトニトリル:水 50 + 50 v / v または純水を使用して、より高い抽出率を得ました 。

作用機序

Target of Action

Moniliformin primarily targets the pyruvate dehydrogenase complex of the respiratory reaction . This complex plays a crucial role in the metabolic pathway, as it catalyzes the conversion of pyruvate, a product of glycolysis, into acetyl-CoA .

Mode of Action

Moniliformin acts by causing competitive inhibition of the activity of the pyruvate dehydrogenase complex . This inhibition prevents the conversion of pyruvic acid, a product of glycolysis, into acetyl-CoA . This disruption in the metabolic pathway leads to a decrease in ATP production .

Biochemical Pathways

The primary biochemical pathway affected by moniliformin is the tricarboxylic acid cycle (also known as the citric acid cycle or Krebs cycle). Moniliformin’s inhibition of the pyruvate dehydrogenase complex prevents the conversion of pyruvate into acetyl-CoA, a key substrate for the tricarboxylic acid cycle . This results in a reduction of oxidative phosphorylation and thus, ATP production . Moniliformin also influences glycolytic pathways and energy metabolism .

Pharmacokinetics

Moniliformin is extremely soluble in water and stable in acidic conditions . It can be extracted from corn with acetonitrile/water and purified on a strong-anion exchange disposable column . The procedure can detect moniliformin in corn at 0.02 μg/g (limit of determination) with overall recoveries of approximately 70% at spiking concentrations in the range of 0.02-0.25 μg/g .

Result of Action

The primary result of moniliformin’s action is cardiotoxicity , leading to ventricular hypertrophy . On a cellular level, moniliformin’s inhibition of the pyruvate dehydrogenase complex leads to a decrease in ATP production . This can cause significant damage to myofiber, mitochondria, Z and M lines, and sarcoplasmic reticulum, as well as increased extracellular collagen deposition .

Action Environment

Moniliformin is produced by several Fusarium species, which are important pathogens of cereal grains throughout the world . It has been reported to occur naturally in corn, wheat, rye, triticale, oats, and rice from different parts of the world . The concentration of moniliformin can vary significantly depending on the environmental conditions, including the presence of Fusarium species and the specific type of cereal grain .

生化学分析

Biochemical Properties

Moniliformin plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It inhibits multiple enzyme systems, including pyruvate dehydrogenase, transketolase, aldose reductase, glutathione peroxidase, and glutathione reductase . These interactions disrupt normal cellular metabolism and lead to the accumulation of toxic metabolites. Moniliformin’s inhibition of pyruvate dehydrogenase, for example, prevents the conversion of pyruvate to acetyl-CoA, thereby hindering the tricarboxylic acid cycle .

Cellular Effects

Moniliformin exerts various effects on different cell types and cellular processes. It has been shown to inhibit chondrocyte viability in a dose-dependent and time-dependent manner . Moniliformin reduces the synthesis of aggrecan and type II collagen in human chondrocytes, promoting the catabolism of these essential components of cartilage . Additionally, moniliformin increases the expression of matrix metalloproteinases, which further degrade the extracellular matrix . These effects can lead to impaired cell signaling pathways, altered gene expression, and disrupted cellular metabolism.

Molecular Mechanism

The molecular mechanism of moniliformin involves competitive inhibition of the pyruvate dehydrogenase complex, preventing the conversion of pyruvic acid to acetyl-CoA . This inhibition disrupts the tricarboxylic acid cycle and reduces ATP production, leading to cellular energy deficits . Moniliformin also interferes with other metabolic pathways, such as glycolysis and the pentose phosphate pathway, by inhibiting enzymes like transketolase and aldose reductase . These disruptions result in the accumulation of toxic intermediates and oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of moniliformin change over time. Moniliformin is stable under various conditions, including heating and freeze-drying . Its long-term effects on cellular function can be observed in both in vitro and in vivo studies. For example, prolonged exposure to moniliformin can lead to myocardial degeneration, muscular weakness, and respiratory distress in experimental animals . These effects highlight the importance of monitoring moniliformin’s stability and degradation over time.

Dosage Effects in Animal Models

The effects of moniliformin vary with different dosages in animal models. At low to moderate doses, moniliformin can impair intestinal health, immune function, and pathogen fitness . High doses of moniliformin, however, can cause severe toxic effects, including myocardial degeneration and respiratory distress . In animal studies, the threshold for adverse effects is typically observed at doses ranging from 1.5 to 5.4 mg/kg body weight . These findings underscore the need for careful dosage management in research and agricultural settings.

Metabolic Pathways

Moniliformin is involved in several metabolic pathways, including the tricarboxylic acid cycle and glycolysis . It inhibits key enzymes in these pathways, such as pyruvate dehydrogenase and transketolase, leading to the accumulation of toxic intermediates . Moniliformin also affects carbohydrate metabolism by inhibiting aldose reductase, which can disrupt the balance of glucose and other sugars in cells . These disruptions can have widespread effects on cellular metabolism and energy production.

Transport and Distribution

Moniliformin is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water and polar solvents, allowing it to easily penetrate cell membranes . Once inside the cell, moniliformin can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments . This distribution can affect moniliformin’s localization and accumulation, influencing its overall toxicity and impact on cellular function.

Subcellular Localization

Moniliformin’s subcellular localization plays a crucial role in its activity and function. It primarily targets the mitochondria, where it inhibits the pyruvate dehydrogenase complex and disrupts ATP production . Moniliformin can also localize to other cellular compartments, such as the cytoplasm and endoplasmic reticulum, where it interacts with various enzymes and proteins . These interactions can lead to widespread cellular damage and dysfunction.

特性

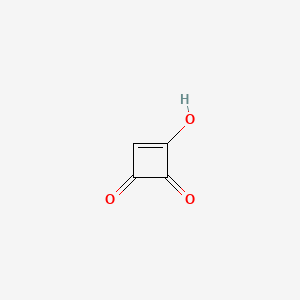

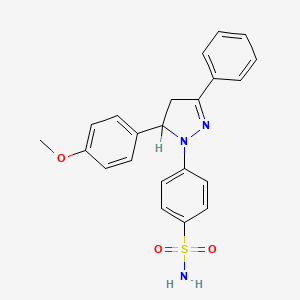

IUPAC Name |

3-hydroxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPQKNJSZNXOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt) | |

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10185731 | |

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31876-38-7, 71376-34-6 | |

| Record name | Moniliformin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31876-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moniliformin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moniliformin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moniliformin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moniliformin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONILIFORMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5JMQ8SDF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1676632.png)

![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1676644.png)